molecular formula C14H12Br2FNO B3335435 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide CAS No. 1208076-07-6

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

Cat. No.: B3335435
CAS No.: 1208076-07-6
M. Wt: 389.06
InChI Key: GXABUSJKJPXVEF-UHFFFAOYSA-N
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Description

2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a fluorophenyl group, and a methylated pyridine ring, making it a versatile intermediate for further chemical synthesis.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone using bromine in the presence of a suitable solvent like dichloromethane.

  • Hydrobromination: The brominated product can then be treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale bromination and hydrobromination reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different compound.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Alkyl or aryl-substituted products.

Scientific Research Applications

  • Chemistry: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in biological studies to understand the effects of bromine and fluorine-containing compounds on biological systems.

  • Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The bromine and fluorine atoms could play a crucial role in these interactions, potentially enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenacyl bromide: Similar structure but with a different arrangement of the fluorophenyl group.

  • 2-Bromo-6-fluoropyridine: Contains a fluorine atom on the pyridine ring but lacks the additional phenyl group.

Properties

IUPAC Name

2-bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABUSJKJPXVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-07-6
Record name Ethanone, 2-bromo-1-[6-(4-fluorophenyl)-2-methyl-3-pyridinyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208076-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 3
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 4
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

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